molecular formula C20H20O4 B5810336 7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one

Cat. No.: B5810336
M. Wt: 324.4 g/mol
InChI Key: JFZHYEUABINGJF-UHFFFAOYSA-N
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Description

7-[(3-Methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a methoxybenzyl ether substituent at the 7-position and methyl groups at the 3-, 4-, and 8-positions of the chromen-2-one core. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

7-[(3-methoxyphenyl)methoxy]-3,4,8-trimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12-13(2)20(21)24-19-14(3)18(9-8-17(12)19)23-11-15-6-5-7-16(10-15)22-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZHYEUABINGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Pechmann condensation reaction.

    Methoxybenzylation: The chromen-2-one core is then subjected to a methoxybenzylation reaction. This involves the reaction of the chromen-2-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Methylation: The final step involves the methylation of the chromen-2-one core at the 3, 4, and 8 positions. This can be achieved using methyl iodide and a strong base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of This compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-[(3-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The compound’s activity and physicochemical properties are influenced by substituent type, position, and electronic effects. Below is a comparison with structurally related coumarins:

Compound Substituents Molecular Weight Key Properties/Findings Reference
7-[(3-Methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one 3-methoxybenzyloxy, 3,4,8-trimethyl 326.36 (calculated) Enhanced lipophilicity; potential for improved membrane permeability compared to simpler coumarins.
7-[(2-Fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one 2-fluorobenzyloxy, 3,4,8-trimethyl 312.34 Fluorine’s electron-withdrawing effect may reduce metabolic stability but increase binding affinity.
7-[(2-Chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one 2-chloro-6-fluorobenzyloxy, 3,4,8-trimethyl 346.78 Halogenation increases molecular weight and polarizability, potentially enhancing target interactions.
7-((4-Chlorobenzyl)oxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one 4-chlorobenzyloxy, dihydroxyphenyl 442.83 Hydroxyl groups improve solubility but may reduce bioavailability due to higher polarity.
3,4,8-Trimethyl-7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one (ACS56) prenyloxy, 3,4,8-trimethyl 286.35 Prenyl groups enhance antifungal activity; 83% synthesis yield via alkylation.
7-Hydroxy-3,4,8-trimethylcoumarin Hydroxy, 3,4,8-trimethyl 220.23 Lacks benzyloxy substituent; serves as a baseline for assessing substituent effects.

Physicochemical Properties

  • Lipophilicity : The 3-methoxybenzyl group increases logP compared to hydroxy or prenyloxy analogues, favoring passive diffusion across biological membranes .
  • NMR Data :
    • The ¹H-NMR spectrum of 7-[(2-bromobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one () shows aromatic protons at δ 7.74–7.35 ppm, while the prenylated analogue ACS55 exhibits upfield shifts (δ 5.25 ppm) for allylic protons .
    • Methyl groups in the target compound resonate at δ 2.1–2.5 ppm, consistent with other trimethylcoumarins .

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